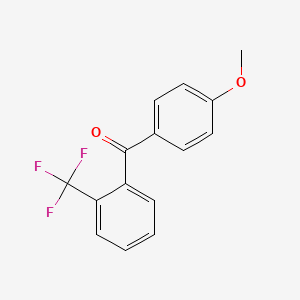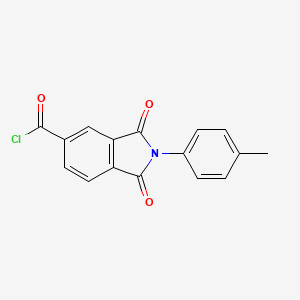
4-Methoxy-2'-trifluoromethylbenzophenone
Descripción general
Descripción
4-Methoxy-2'-trifluoromethylbenzophenone is a chemical compound that is structurally related to various benzophenones, which are aromatic ketones consisting of two benzene rings linked by a carbonyl (C=O) group. The methoxy and trifluoromethyl groups are substituents on the benzene rings that can influence the compound's physical, chemical, and biological properties. Benzophenones and their derivatives are of significant interest due to their applications in organic synthesis, material science, and pharmaceuticals .
Synthesis Analysis
The synthesis of benzophenone derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . Additionally, the synthesis of complex benzophenone derivatives can involve multi-step procedures, such as the preparation of fluorescent probes from benzazoles or the synthesis of a novel curcumin ester with anti-hepatic cancer activity . The synthesis of 4-Methoxy-2'-trifluoromethylbenzophenone would likely involve similar strategies, utilizing functional group manipulations and coupling reactions.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives can be characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT, can predict vibrational wavenumbers, electronic properties, and molecular interactions . Intramolecular hydrogen bonding is a common feature in benzophenones, influencing their molecular conformation and reactivity .
Chemical Reactions Analysis
Benzophenone derivatives can participate in various chemical reactions, including oxidation reactions to form complex structures , and domino reactions that allow for the regioselective synthesis of functionalized compounds . The presence of substituents such as methoxy and trifluoromethyl groups can affect the reactivity and selectivity of these reactions. For instance, the methoxy group can be involved in O-methylation reactions , while the electron-withdrawing trifluoromethyl group can influence the acidity of adjacent hydroxyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives, such as standard molar enthalpies of formation, vapor pressure, and enthalpies of vaporization, sublimation, and fusion, can be studied through thermochemical and calorimetric methods . These properties are affected by the presence of substituents and their ability to form intermolecular and intramolecular hydrogen bonds . Theoretical methods can complement experimental data to provide a comprehensive understanding of these properties . Additionally, the antimicrobial and ion-exchange properties of benzophenone-based polymers have been explored, indicating potential applications in biomedical fields .
Aplicaciones Científicas De Investigación
Proton Exchange Membranes
4-Methoxy-2'-trifluoromethylbenzophenone has been utilized in the development of new sulfonated side-chain grafting units for proton exchange membranes (PEMs) in fuel cells. A study by Kim, Robertson, and Guiver (2008) demonstrated the use of sulfonated 4-fluorobenzophenone and related compounds in the synthesis of comb-shaped poly(arylene ether sulfone) copolymers. These polymers exhibit high proton conductivity and are promising as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).
Thermodynamic and Molecular Studies
Methoxyphenols, which include derivatives of 4-methoxybenzophenone, are important in understanding hydrogen bonds in antioxidants and biologically active molecules. Varfolomeev et al. (2010) conducted thermochemical and quantum-chemical studies on methoxyphenols, providing insights into their thermochemical properties and intermolecular interactions (Varfolomeev et al., 2010).
Environmental Analysis
Negreira et al. (2009) developed a method for determining hydroxylated benzophenone UV absorbers, including 2-hydroxy-4-methoxybenzophenone, in environmental water samples. This research is crucial for understanding the environmental impact and distribution of these compounds (Negreira et al., 2009).
Photodynamic Therapy
In the field of photodynamic therapy, particularly for cancer treatment, Pişkin, Canpolat, and Öztürk (2020) explored the use of derivatives of 4-methoxybenzophenone in zinc phthalocyanine compounds. These compounds show high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Catalytic Reactions
Research by Goodrich et al. (2006) focused on the Friedel−Crafts benzoylation of anisole with benzoic anhydride to yield 4-methoxybenzophenone. This study provided a kinetic model for the reaction, contributing to the understanding of catalytic processes in industrial chemistry (Goodrich et al., 2006).
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-11-8-6-10(7-9-11)14(19)12-4-2-3-5-13(12)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRQONQZOIINRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214588 | |
| Record name | (4-Methoxyphenyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2'-trifluoromethylbenzophenone | |
CAS RN |
190728-31-5 | |
| Record name | (4-Methoxyphenyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190728-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol](/img/structure/B3022197.png)
![Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate](/img/structure/B3022199.png)
![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3022200.png)


![methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3022210.png)

![Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate](/img/structure/B3022212.png)
![1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3022213.png)
![Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B3022214.png)
![[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022216.png)
![4-{3-[2-(Methyl{[(3-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B3022218.png)
![4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B3022219.png)
![Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate](/img/structure/B3022220.png)